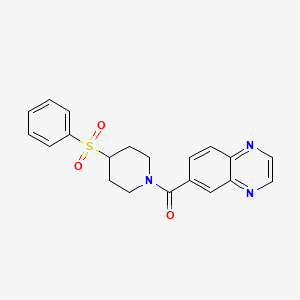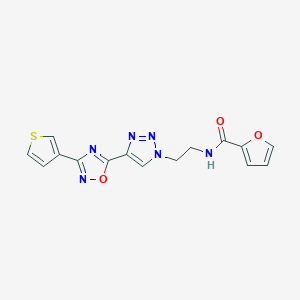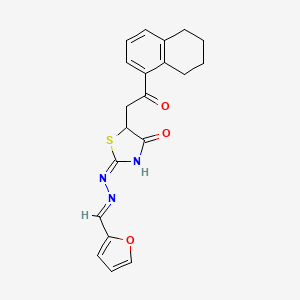
(4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone, also known as PSQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a complex molecule with unique properties that make it a promising candidate for further study. In
Scientific Research Applications
Antimicrobial Activity
Compounds closely related to (4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, have been synthesized and shown to exhibit significant in vitro antibacterial and antifungal activities. These derivatives have demonstrated effectiveness against various pathogenic bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Nonradical Oxidation Processes
Research into the activation of peroxymonosulfate (PMS) by quinones, including compounds structurally related to this compound, has uncovered a novel nonradical oxidation process. This process, facilitated by the production of singlet oxygen, opens up new avenues for the development of innovative oxidation technologies in environmental science, particularly for the degradation of pollutants without the drawbacks associated with nonselective radical processes (Zhou et al., 2015).
Synthesis and Structural Studies
Another dimension of scientific research involving similar compounds focuses on their synthesis, structural characterization, and theoretical studies. For example, the synthesis of derivatives through reactions involving sulfonyl and acid chlorides has been detailed, along with their characterization through techniques such as FT-IR, NMR, and LCMS. These studies not only advance our understanding of the chemical properties and reactivity of such compounds but also lay the groundwork for their potential applications in various fields, including materials science and drug development (Karthik et al., 2021).
Anticancer Research
Compounds with a structure related to this compound have also been investigated for their potential in cancer treatment. Research into derivatives of mestranol, for instance, has revealed potent and selective in vitro and in vivo activities in breast cancer models, suggesting that similar compounds might hold promise as anticancer agents (Perreault et al., 2017).
Electrophysiological Effects
Studies on the biochemical and electrophysiological characterization of compounds targeting the orexin system, similar in function to almorexant, indicate potential applications in sleep disorders and neuropharmacology. These compounds, through their interaction with orexin receptors, can modulate sleep architecture without disrupting natural sleep patterns, showcasing the therapeutic potential of targeting specific neurological pathways (Malherbe et al., 2009).
properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-20(15-6-7-18-19(14-15)22-11-10-21-18)23-12-8-17(9-13-23)27(25,26)16-4-2-1-3-5-16/h1-7,10-11,14,17H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXLWSLVVCPTOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate](/img/structure/B2445214.png)

![2-[(2-Ethoxyphenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2445216.png)
![tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B2445217.png)


![3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione](/img/structure/B2445220.png)
![tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B2445221.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2445222.png)
![7-Fluoro-3-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2445228.png)
![3-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B2445229.png)
![N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2445231.png)
![3-(2-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2445234.png)
